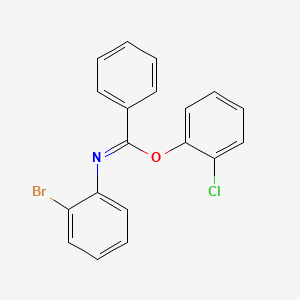![molecular formula C18H25N2O2P B14306925 Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid CAS No. 113613-27-7](/img/structure/B14306925.png)
Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid is a chemical compound with the molecular formula C18H26N2O2P It is known for its unique structure, which includes two dimethylamino groups and a phosphinic acid group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid typically involves the reaction of 4-(dimethylamino)-2-methylphenylphosphinic acid with appropriate reagents under controlled conditions. One common method involves the use of hypophosphorous acid and secondary amines in the presence of formaldehyde. The reaction is carried out in an acidic medium, such as acetic acid, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The dimethylamino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phenyl compounds. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures.
Wissenschaftliche Forschungsanwendungen
Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structure and the specific receptor involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{bis[4-(dimethylamino)phenyl]methyl}phenol: A tertiary amino compound with similar structural features.
Phosphinic acid, bis[4-(dimethylamino)-2-methylphenyl]-: Another compound with a similar phosphinic acid group but different substituents.
Uniqueness
Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid is unique due to its specific arrangement of dimethylamino and phosphinic acid groups on the phenyl ring. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
113613-27-7 |
|---|---|
Molekularformel |
C18H25N2O2P |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid |
InChI |
InChI=1S/C18H25N2O2P/c1-13-11-15(19(3)4)7-9-17(13)23(21,22)18-10-8-16(20(5)6)12-14(18)2/h7-12H,1-6H3,(H,21,22) |
InChI-Schlüssel |
KSDPXAWEVLUNPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(C)C)P(=O)(C2=C(C=C(C=C2)N(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


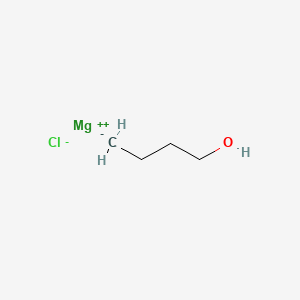

![2-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14306863.png)
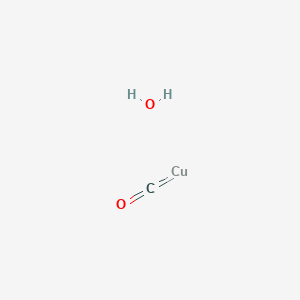
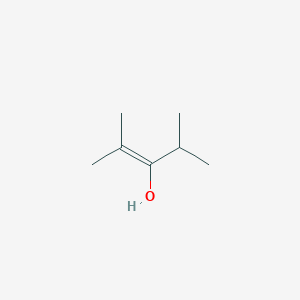
![1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]-](/img/structure/B14306870.png)
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14306880.png)
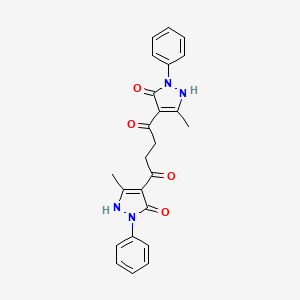
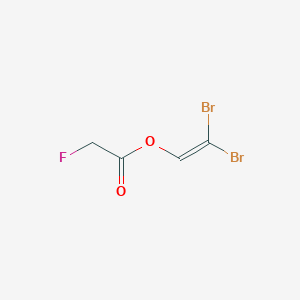
![(10R,11R)-11-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-10-ol](/img/structure/B14306901.png)
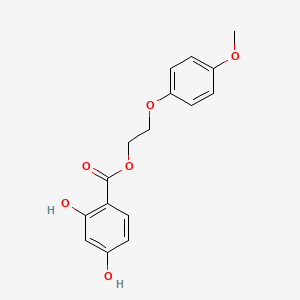
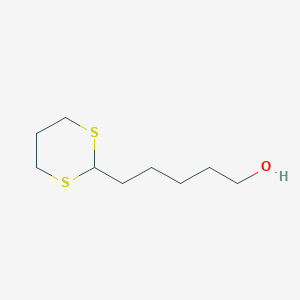
![Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, (R)-](/img/structure/B14306916.png)
